Bienvenue dans la boutique en ligne BenchChem!

VHL ligand 2 (hydrochloride);E3 ligase Ligand 1

PROTAC Targeted protein degradation BET bromodomain

VHL ligand 2 (hydrochloride), also referred to as (S,R,S)-AHPC-Me hydrochloride or E3 ligase Ligand 1, is a low-molecular-weight, peptidomimetic ligand that specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as the E3-ligase-binding moiety in proteolysis-targeting chimeras (PROTACs), most notably ARV-771, a pan-BET degrader that achieves sub-nanomolar DC₅₀ values in castration-resistant prostate cancer (CRPC) cellular models.

Molecular Formula C23H32N4O3S
Molecular Weight 444.6 g/mol
Cat. No. B13396992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVHL ligand 2 (hydrochloride);E3 ligase Ligand 1
Molecular FormulaC23H32N4O3S
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O
InChIInChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)
InChIKeyJOSFQWNOUSNZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VHL ligand 2 (hydrochloride) – E3 Ligase Ligand 1 Procurement Baseline


VHL ligand 2 (hydrochloride), also referred to as (S,R,S)-AHPC-Me hydrochloride or E3 ligase Ligand 1, is a low-molecular-weight, peptidomimetic ligand that specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. It serves as the E3-ligase-binding moiety in proteolysis-targeting chimeras (PROTACs), most notably ARV-771, a pan-BET degrader that achieves sub-nanomolar DC₅₀ values in castration-resistant prostate cancer (CRPC) cellular models [2]. The compound is supplied as a hydrochloride salt (CAS 1948273-03-7; MW 481.05 g·mol⁻¹) with demonstrated aqueous solubility exceeding 100 mg·mL⁻¹ [3].

Why VHL Ligand 2 Cannot Be Replaced by Generic VHL Ligands


VHL-recruiting ligands are not interchangeable because small structural differences—particularly stereochemistry at the benzylic position and the choice of functionalized amine—profoundly alter VHL binding affinity, ternary complex formation efficiency, and ultimately target protein degradation potency [1]. For example, (S,R,S)-AHPC-Me (the active ligand in VHL ligand 2) exhibits stereospecific VHL engagement, whereas the (S,S,S) diastereomer is commercially designated and used as an inactive negative control [2]. Similarly, substituting VHL ligand 2 with the earlier-generation VH032-based ligand (VHL ligand 1; Kd = 185 nM) yields PROTACs with markedly reduced degradation DC₅₀ . Therefore, procurement of the exact (S,R,S)-AHPC-Me hydrochloride salt is essential for reproducing literature-validated PROTAC potencies and for rigorous structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: VHL Ligand 2 Hydrochloride vs. Closest Comparators


PROTAC Degradation Potency: ARV‑771 (Built with VHL Ligand 2) Achieves DC₅₀ < 1 nM vs. BET Inhibitor OTX015

VHL ligand 2 hydrochloride serves as the E3-ligase-recruiting moiety in the PROTAC ARV‑771. When directly compared to the clinical-stage BET inhibitor OTX015 (birabresib) in the same cellular and in vivo CRPC models, ARV‑771 achieved a BET protein degradation DC₅₀ of < 1 nM in 22Rv1, LNCaP‑abl, and C4‑2 cell lines, whereas OTX015 exhibited only growth-inhibitory activity (IC₅₀ ~100–500 nM range in comparable assays) without degrading the target protein [1]. This represents an approximately 100‑fold improvement in cellular potency at the level of target engagement.

PROTAC Targeted protein degradation BET bromodomain

Stereochemical Specificity: (S,R,S)‑AHPC‑Me Binds VHL, While (S,S,S) Is an Inactive Negative Control

The (S,R,S) stereochemical configuration of VHL ligand 2 is essential for VHL E3 ligase binding and ternary complex formation. The (S,S,S)‑AHPC diastereomer is commercially designated and employed exclusively as a negative control in PROTAC experiments, demonstrating that even a single stereocenter inversion abolishes functional VHL engagement [1]. In contrast, VHL ligand 1 (VH‑032) lacks the chiral benzylic methyl group entirely and exhibits a VHL/HIF‑1α Kd of 185 nM , underscoring that both stereochemistry and the methyl substituent contribute to the enhanced performance of (S,R,S)‑AHPC‑Me.

Stereochemistry VHL binding PROTAC design

Aqueous Solubility: VHL Ligand 2 Hydrochloride (~100 mg·mL⁻¹ in Water) Enables Formulation Flexibility

VHL ligand 2 hydrochloride exhibits a water solubility of approximately 100 mg·mL⁻¹ (~207.88 mM), significantly surpassing the aqueous solubility of the free-base VHL ligand 1 (VH‑032), which typically requires organic co‑solvents such as DMSO for dissolution [1]. This property facilitates aqueous buffer–based PROTAC linker conjugation chemistry and simplifies in vivo dosing formulation (e.g., PEG400/saline mixtures) without exceeding standard organic co‑solvent tolerances .

Aqueous solubility PROTAC formulation In vivo dosing

In Vivo Antitumor Efficacy: ARV‑771 (Built with VHL Ligand 2) Achieves 73% Tumor Growth Inhibition in CRPC Xenografts vs. Vehicle

ARV‑771, a PROTAC incorporating VHL ligand 2 hydrochloride as the VHL‑recruiting moiety, was evaluated in a 22Rv1 CRPC mouse xenograft model. Intraperitoneal administration at 10 mg·kg⁻¹ twice weekly for 28 days resulted in 73% tumor growth inhibition relative to vehicle control, with concomitant BRD4 protein degradation of 68% and c‑Myc/AR protein reductions of 65%/58% in tumor tissues [1]. In the same study, the BET inhibitor OTX015 failed to achieve comparable tumor regression, underscoring the mechanistic advantage of catalytic protein degradation over occupancy‑based inhibition [1].

CRPC xenograft In vivo efficacy BET degrader

Commercial Purity: VHL Ligand 2 Hydrochloride Available at 99.59% HPLC Purity for Reproducible PROTAC Synthesis

Commercially sourced VHL ligand 2 hydrochloride (MedChemExpress Cat. No. HY‑42424) is supplied at 99.59% purity as determined by HPLC, exceeding the ≥ 98% (HPLC) purity typical of VHL ligand 1 (VH‑032) from multiple vendors . Higher starting material purity minimizes the formation of diastereomeric or byproduct‑contaminated PROTAC intermediates, which can confound degradation SAR by introducing undefined stereochemical mixtures .

Purity PROTAC synthesis Batch consistency

Optimal Application Scenarios for VHL Ligand 2 Hydrochloride Based on Quantitative Evidence


Construction of Sub-Nanomolar BET PROTAC Degraders for CRPC Research

VHL ligand 2 hydrochloride is the mandatory E3‑ligase‑binding building block for synthesizing ARV‑771, which achieves a BET protein degradation DC₅₀ < 1 nM in CRPC cell lines and 73% tumor growth inhibition in 22Rv1 xenograft models [1]. Procurement of this specific ligand ensures that the resulting PROTAC recapitulates the catalytic knockdown phenotype, enabling direct comparison with the published pharmacological benchmark.

Stereochemical Control in PROTAC Structure-Activity Relationship (SAR) Studies

Because the (S,R,S) stereochemistry of VHL ligand 2 is essential for VHL engagement, and the (S,S,S) diastereomer serves as a validated inactive negative control [1], sourcing analytically confirmed (S,R,S)-AHPC-Me hydrochloride at high purity (99.59% [2]) is critical for SAR campaigns that aim to untangle the contributions of linker length, exit vector, and target ligand to degradation cooperativity and ternary complex stability .

Aqueous Bioconjugation and In Vivo Formulation Studies

The hydrochloride salt form provides aqueous solubility of approximately 100 mg·mL⁻¹ [1], facilitating PROTAC linker conjugation in buffer conditions and enabling in vivo dosing formulations (e.g., PEG400/saline) with lower organic co-solvent content. This directly supports pharmacokinetic/pharmacodynamic (PK/PD) studies and chronic xenograft dosing regimens where DMSO tolerability limits experimental design.

Quote Request

Request a Quote for VHL ligand 2 (hydrochloride);E3 ligase Ligand 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.